molecular formula C11H16N2O4S B5745625 N-(3-methylbutyl)-4-nitrobenzenesulfonamide

N-(3-methylbutyl)-4-nitrobenzenesulfonamide

Cat. No.: B5745625
M. Wt: 272.32 g/mol
InChI Key: DTSQPAOZFKCYDW-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Derivatives in Organic and Medicinal Chemistry Research

The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone of modern organic and medicinal chemistry. fishersci.com These compounds are typically crystalline solids, a property that historically made them useful for the derivatization and identification of amines. fishersci.com However, their true significance lies in their vast range of biological activities. Since the discovery of their antibacterial properties in the 1930s, sulfonamide derivatives have been developed into drugs for a multitude of conditions, including hypertension, inflammation, cancer, and viral infections. nih.gov

The versatility of the sulfonamide scaffold allows for extensive synthetic modification, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired therapeutic effects. nih.govsolubilityofthings.com Their relative ease of synthesis, often involving the reaction of a sulfonyl chloride with a primary or secondary amine, further cements their importance as a privileged structure in drug discovery. sigmaaldrich.com Current research continues to explore novel applications for sulfonamides, targeting diseases like Alzheimer's and developing new classes of anticancer and antimicrobial agents. nih.govsolubilityofthings.com

Historical Perspectives and Evolution of Nitrobenzenesulfonamide Research

The history of sulfonamides as therapeutic agents began with the groundbreaking discovery of Prontosil, a sulfonamide-containing azo dye, by Gerhard Domagk in the early 1930s. sigmaaldrich.com This finding, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that the sulfonamide moiety was responsible for the antibacterial effect, ushering in the era of "sulfa drugs." sigmaaldrich.com These were among the first broadly effective antimicrobials, predating penicillin. nih.gov

Within this broad class, nitrobenzenesulfonamides—sulfonamides bearing a nitro (-NO₂) group on the benzene (B151609) ring—have carved out a significant niche. The nitro group acts as a strong electron-withdrawing group, which can modulate the chemical and biological properties of the molecule. nih.gov For instance, the addition of a nitro group can enhance the antibacterial activity of the sulfonamide scaffold. nih.gov Historically, reagents like 4-nitrobenzenesulfonyl chloride became essential building blocks in organic synthesis. prepchem.comgoogle.com Research has evolved from focusing solely on the antibacterial aspects of these compounds to exploring their roles as intermediates in complex syntheses and as pharmacologically active agents in their own right. google.com

Significance of N-Alkyl/Aryl Substitution Patterns in Sulfonamide Scaffolds

Varying the N-alkyl or N-aryl groups alters the steric bulk and lipophilicity of the molecule. For example, research into antitubercular agents has shown that the length of an N-alkyl chain can significantly influence the compound's efficacy. nih.gov The substitution pattern affects how the molecule fits into the active site of a target enzyme or receptor. The hydrogen-bonding capability of the sulfonamide N-H bond, which is crucial for many biological interactions, can be retained with mono-substitution (forming a secondary sulfonamide) or eliminated with di-substitution (forming a tertiary sulfonamide). The strategic design of these N-substituents is a key strategy in modern drug development to optimize binding affinity and biological function. stenutz.eu

Overview of Current Research Trends and Future Directions in N-Substituted Nitrobenzenesulfonamide Studies

Current research into N-substituted nitrobenzenesulfonamides is diverse, extending far beyond their traditional use as antibacterials. A significant area of investigation is oncology, where novel sulfonamide derivatives are being designed as inhibitors of enzymes crucial to tumor development, such as carbonic anhydrase and various kinases. solubilityofthings.comsigmaaldrich.com The nitrobenzenesulfonamide moiety serves as a valuable pharmacophore or a synthetic intermediate in the creation of these complex targeted therapies.

Future directions point towards the development of highly specific and potent therapeutic agents. This includes the synthesis of sulfonamides as potential antivirals, antifungals, and agents for treating neurodegenerative diseases. solubilityofthings.com The use of nitrobenzenesulfonamides as protecting groups for amines in multi-step organic synthesis also remains a vital application, particularly in peptide chemistry. google.comorgsyn.org Advances in synthetic methodologies, including catalyzed reactions, are enabling more efficient and selective production of these compounds, opening up new avenues for discovery.

Scope and Objectives of the Focused Research Investigation on N-(3-methylbutyl)-4-nitrobenzenesulfonamide

This article focuses on the specific compound this compound. This molecule serves as a representative example of a secondary N-alkyl nitrobenzenesulfonamide. The primary objectives are to:

Outline a standard and reliable synthetic route for its preparation from commercially available starting materials.

Tabulate its key physical and chemical properties based on its constituent parts and general chemical principles.

Provide an overview of the expected spectroscopic characteristics that would be used to confirm its identity and purity.

As this specific compound is not extensively documented in existing literature, this investigation will consolidate its predicted properties based on the well-established chemistry of the 4-nitrobenzenesulfonamide (B188996) core and the N-(3-methylbutyl), or isoamyl, side chain.

Research Findings for this compound

Predicted Physicochemical Properties

The properties of the target compound can be reliably predicted from its molecular structure.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₄S
Molecular Weight 272.32 g/mol
General Appearance Expected to be a light yellow or beige crystalline solid
Solubility Expected to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis of this compound

The synthesis of this compound is achieved through a standard nucleophilic substitution reaction. This involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-methylbutylamine (also known as isoamylamine) in the presence of a base to neutralize the hydrochloric acid byproduct. google.comgoogle.com

Reaction Scheme:

C₆H₄ClNO₄S + C₅H₁₃N → C₁₁H₁₆N₂O₄S + HCl

Starting Material Properties:

CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)
4-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.62 nih.govsigmaaldrich.com75 - 80 fishersci.com143 - 144 (at 2 hPa) fishersci.com
3-MethylbutylamineC₅H₁₃N87.16 -60 nih.gov95 - 97

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized product. The following are the expected characteristic signals for this compound based on its functional groups.

SpectroscopyExpected Signals
¹H NMR - Aromatic Protons: Two doublets in the δ 8.0-8.5 ppm range, characteristic of a para-substituted nitrobenzene (B124822) ring. - Sulfonamide N-H: A broad singlet or triplet (depending on coupling to adjacent CH₂) around δ 5-6 ppm. - Alkyl Protons (CH₂, CH, CH₃): A series of multiplets and doublets in the δ 0.8-3.2 ppm range, corresponding to the 3-methylbutyl group.
¹³C NMR - Aromatic Carbons: Signals in the δ 120-155 ppm range. - Alkyl Carbons: Signals in the δ 10-45 ppm range.
FT-IR (cm⁻¹) - N-H Stretch: A peak in the 3250-3350 cm⁻¹ range. rsc.org - C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹. - NO₂ Asymmetric/Symmetric Stretch: Strong peaks around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹. nih.gov - S=O Asymmetric/Symmetric Stretch: Strong peaks around 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹. rsc.org

Properties

IUPAC Name

N-(3-methylbutyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSQPAOZFKCYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for N-(3-methylbutyl)-4-nitrobenzenesulfonamide

The synthesis of this compound is primarily achieved through the condensation of a suitable amine with a sulfonyl chloride, a cornerstone reaction in the formation of sulfonamides.

Strategic Selection of Precursor Amines and Sulfonyl Chlorides

The judicious selection of starting materials is paramount for the successful synthesis of this compound. The two key precursors are 3-methylbutylamine (also known as isoamylamine) and 4-nitrobenzenesulfonyl chloride.

3-Methylbutylamine serves as the source of the N-alkyl moiety. Its branched structure is a key feature of the target molecule. For the synthesis of analogues, a variety of primary and secondary amines can be employed, including linear and other branched alkylamines, as well as arylamines.

4-Nitrobenzenesulfonyl chloride provides the benzenesulfonamide (B165840) core with a nitro group at the para position. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride and the properties of the final product. For the synthesis of analogues with different substitution patterns, ortho- or meta-nitrobenzenesulfonyl chlorides can be utilized.

Optimization of Sulfonamide Bond Formation Reactions (e.g., Condensation, Coupling)

The formation of the sulfonamide bond between 3-methylbutylamine and 4-nitrobenzenesulfonyl chloride is typically achieved through a nucleophilic substitution reaction. The reaction conditions can be optimized to maximize the yield and purity of the product.

A common method involves the reaction of the amine and the sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Aqueous sodium carbonate is a frequently used base for this purpose. The reaction can be carried out in a biphasic system or in a suitable organic solvent. For instance, a procedure analogous to the synthesis of N-Butyl-4-nitrobenzenesulfonamide involves mixing the amine and sulfonyl chloride in a solvent like 1,2-dichloroethane (B1671644) and heating the mixture. An aqueous solution of sodium carbonate is then added to facilitate the reaction. chemicalbook.com

PrecursorsReagents & ConditionsProductYield
Butylamine, 4-Nitrobenzenesulfonyl chloride1,2-dichloro-benzene, 60°C, 2.5 h; then 10 M aq. Na2CO3N-Butyl-4-nitrobenzenesulfonamide94.5%
p-Anisidine, 4-Nitrobenzenesulfonyl chloride1 M aq. Na2CO3, water, rt, 4 daysN-(4-methoxyphenyl)-4-nitrobenzenesulfonamide85.84%

This table presents data for the synthesis of N-Butyl-4-nitrobenzenesulfonamide and N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide as illustrative examples of sulfonamide bond formation.

Purification and Isolation Techniques for Target Compound Synthesis

Upon completion of the reaction, the crude this compound needs to be isolated and purified. Standard laboratory techniques are employed for this purpose.

The initial workup often involves pouring the reaction mixture into crushed ice or water to precipitate the solid product. google.com The crude product is then collected by filtration and washed with water to remove inorganic salts and other water-soluble impurities. Further washing with a non-polar solvent like isopropanol (B130326) can help remove unreacted starting materials. google.com

For higher purity, recrystallization from a suitable solvent or solvent mixture is a common technique. Solvents such as ethanol (B145695) are often effective for recrystallizing sulfonamides. In cases where recrystallization is insufficient to achieve the desired purity, column chromatography on silica (B1680970) gel can be employed as a more rigorous purification method.

Derivatization Strategies and Analogue Synthesis Based on the N-Substituted 4-Nitrobenzenesulfonamide (B188996) Scaffold

The N-substituted 4-nitrobenzenesulfonamide scaffold provides a versatile platform for the synthesis of a wide range of analogues. Derivatization can be targeted at either the N-alkyl moiety or the aromatic ring of the benzenesulfonamide.

Diversification at the N-Alkyl Moiety: Branching and Chain Length Effects

The properties of N-substituted 4-nitrobenzenesulfonamides can be modulated by altering the structure of the N-alkyl group. This includes varying the chain length and the degree of branching.

Chain Length Effects: Systematic variation of the alkyl chain length can influence the lipophilicity and other physicochemical properties of the molecule. Synthesizing a homologous series of N-alkyl-4-nitrobenzenesulfonamides, from shorter to longer chains, allows for the study of structure-activity relationships.

Branching Effects: The introduction of branching in the N-alkyl chain, as seen in the 3-methylbutyl group of the title compound, can have a significant impact on the molecule's conformation and its interactions with biological targets. Comparing the properties of this compound with its linear isomer, N-pentyl-4-nitrobenzenesulfonamide, or with other branched isomers like N-(tert-butyl)-4-nitrobenzenesulfonamide, can provide insights into the effects of steric bulk near the sulfonamide nitrogen. The synthesis of these analogues follows the same general condensation reaction described in section 2.1.2, simply by substituting 3-methylbutylamine with the desired primary or secondary amine.

Substituent Effects on the Benzenesulfonamide Aromatic Ring (e.g., Nitration Position, Halogenation)

Modifications to the aromatic ring of the benzenesulfonamide moiety offer another avenue for creating structural diversity. This can involve changing the position of the nitro group or introducing other substituents like halogens.

Nitration Position: The electronic properties of the benzenesulfonamide ring are significantly influenced by the position of the nitro group. The synthesis of N-(3-methylbutyl)-2-nitrobenzenesulfonamide and N-(3-methylbutyl)-3-nitrobenzenesulfonamide, using 2-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride respectively, allows for a comparative study of the ortho, meta, and para isomers. The reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide can vary depending on the location of the electron-withdrawing nitro group. For instance, in the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the yield was highest for the para-isomer (85.84%), followed by the meta-isomer (79.65%), and was significantly lower for the ortho-isomer (17.83%), which could be attributed to steric hindrance. mdpi.com

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, onto the benzenesulfonamide ring can further modify the electronic and lipophilic properties of the molecule. Halogenated analogues can be synthesized by starting with the corresponding halogenated benzenesulfonyl chlorides. For example, the reaction of 3-methylbutylamine with 4-chlorobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride would yield N-(3-methylbutyl)-4-chlorobenzenesulfonamide and N-(3-methylbutyl)-4-bromobenzenesulfonamide, respectively. The synthesis of various halogenated N-alkylbenzenesulfonamides has been reported, demonstrating the feasibility of this derivatization strategy.

AmineSulfonyl ChlorideProduct
3-Methylbutylamine2-Nitrobenzenesulfonyl chlorideN-(3-methylbutyl)-2-nitrobenzenesulfonamide
3-Methylbutylamine3-Nitrobenzenesulfonyl chlorideN-(3-methylbutyl)-3-nitrobenzenesulfonamide
3-Methylbutylamine4-Chlorobenzenesulfonyl chlorideN-(3-methylbutyl)-4-chlorobenzenesulfonamide
3-Methylbutylamine4-Bromobenzenesulfonyl chlorideN-(3-methylbutyl)-4-bromobenzenesulfonamide

This table illustrates potential derivatization strategies by varying the substituent on the benzenesulfonyl chloride precursor.

Multi-Component Reactions and Click Chemistry Approaches for Scaffold Expansion

Modern synthetic chemistry increasingly relies on efficiency and molecular diversity, principles embodied by multi-component reactions (MCRs) and click chemistry. These methodologies offer powerful tools for the expansion and diversification of the this compound scaffold.

Multi-Component Reactions (MCRs) combine three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials. This approach is highly atom-economical and allows for the rapid generation of compound libraries. For the synthesis of sulfonamide derivatives, MCRs can assemble the core structure from simple, readily available building blocks. For instance, a one-pot, three-component reaction involving a nitroarene (like nitrobenzene (B124822), a precursor to the 4-nitrophenylsulfonyl moiety), an arylboronic acid, and a sulfur dioxide source (such as potassium pyrosulfite) can generate a wide range of sulfonamides. guidechem.com Copper-catalyzed MCRs have also been developed, reacting triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in sustainable deep eutectic solvents. nih.gov Another strategy involves the reaction of an amine, a sulfonyl azide (B81097), and a terminal ynone under catalyst-free conditions to produce N-sulfonyl formamidines, demonstrating the versatility of MCRs in creating diverse sulfonamide-related structures. acs.org

Click Chemistry , a concept introduced by K. Barry Sharpless, describes a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This approach can be used to expand the this compound scaffold by introducing azide or alkyne functionalities. For example, if either the 3-methylbutyl group or the 4-nitrophenyl group were modified to contain an azide or alkyne handle, it could be "clicked" with a variety of complementary fragments to rapidly generate a library of more complex derivatives. youtube.com This strategy has been successfully employed to create 1,2,3-triazol-1-yl-benzenesulfonamide derivatives, where the triazole ring acts as a stable linker to various aryl moieties. youtube.comnih.gov Another relevant click reaction is the sulfo-click reaction, a bio-orthogonal amidation between thio acids and sulfonyl azides that forms N-acyl sulfonamides, noted for its high efficiency and specificity. acs.org

The application of these methods to the this compound framework is summarized in the table below.

StrategyReactants for Scaffold ExpansionPotential Product ClassReference
Multi-Component Reaction Arylboronic acid, Nitroarene, K₂S₂O₅Diversely substituted aryl sulfonamides guidechem.com
Multi-Component Reaction Amine, Sulfonyl azide, Terminal ynoneN-sulfonyl formamidine (B1211174) derivatives acs.org
Click Chemistry (CuAAC) Azide-functionalized sulfonamide + AlkyneTriazole-linked sulfonamide conjugates youtube.com
Click Chemistry (CuAAC) Alkyne-functionalized sulfonamide + AzideTriazole-linked sulfonamide conjugates youtube.com
Sulfo-click Reaction Thio acid + Sulfonyl azideN-acyl sulfonamide derivatives acs.org

Catalytic Approaches in N-Substituted Sulfonamide Synthesis

Catalysis offers significant advantages in chemical synthesis, including milder reaction conditions, higher efficiency, and greater selectivity. The formation of the crucial S-N bond in N-substituted sulfonamides has been a major focus of catalytic method development.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the S-N bond of sulfonamides. Copper and palladium are the most prominent metals used for this purpose.

Copper-catalyzed methods often enable the direct, single-step synthesis of sulfonamides from readily available starting materials. A notable example is the three-component coupling of (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), using a Cu(II) catalyst. acs.orgacs.org This approach avoids the pre-synthesis of sulfonyl chlorides. Another copper-catalyzed, three-component reaction utilizes arylboronic acids, nitroarenes, and potassium metabisulfite to produce a range of sulfonamides with good functional group tolerance. nih.gov Synergistic photoredox and copper catalysis has also been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. youtube.com

Palladium-catalyzed reactions provide alternative pathways. One such method involves the coupling of aryl iodides with DABSO to form aryl ammonium (B1175870) sulfinates, which are then treated with an amine and sodium hypochlorite (B82951) in a one-pot process to yield the final sulfonamide. thieme-connect.com This avoids the need for often unstable sulfonyl chlorides. Another palladium-catalyzed approach is the three-component synthesis from sulfonamides, paraformaldehyde, and arylboronic acids, which yields arylmethylsulfonamide derivatives.

CatalystReaction TypeReactantsKey FeaturesReference
Copper(II) Three-component couplingAryl boronic acid, Amine, DABSODirect, single-step synthesis acs.orgacs.org
Copper Three-component couplingArylboronic acid, Nitroarene, K₂S₂O₅Tolerates various functional groups nih.gov
Palladium(0) One-pot, two-stepAryl iodide, DABSO, Amine, NaOClAvoids sulfonyl chloride intermediates thieme-connect.com
Rhodium(III) C-H OlefinationAryl sulfonamide, AlkeneDirect functionalization of the aryl ring researchgate.net

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Stereoselective methods for preparing chiral sulfonamides can introduce chirality at the sulfur atom, the nitrogen atom (atropisomerism), or within the substituents.

One common strategy involves the use of chiral auxiliaries. For example, enantiopure cyclic sulfinamides can be synthesized and subsequently transformed into chiral S(VI) derivatives like sulfonamides. nih.govthieme-connect.com The Ellman sulfinamide chemistry is a well-established platform for accessing a variety of chiral sulfur compounds. thieme-connect.com

Catalytic asymmetric synthesis offers a more efficient route. Palladium-catalyzed reactions have been developed for the atroposelective hydroamination of allenes with aryl sulfonamides, constructing axially chiral sulfonamides with high enantioselectivity. researchgate.net Similarly, the enantioselective N-allylation of secondary sulfonamides bearing a sterically hindered N-aryl group can be achieved using a chiral palladium-Trost ligand catalyst, leading to rotationally stable N-C axially chiral products. acs.org The synthesis of α-C-chiral primary sulfonamides has also been accomplished with retention of stereochemical purity by reacting stereochemically pure sulfinates with hydroxylamine (B1172632) sulfonate. libretexts.org

Another approach is the resolution of a racemic mixture. Chiral resolution of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives has been achieved using chiral auxiliaries like O,O'-diacyltartaric acid derivatives in combination with salt-forming compounds. mdpi.com

MethodType of ChiralityApproachCatalyst/AuxiliaryReference
Diastereoselective Cyclization Sulfur-centeredChiral PrecursorN/A nih.govthieme-connect.com
Atroposelective Hydroamination N-C Axial ChiralityCatalytic Asymmetric SynthesisPalladium / Chiral Ligand researchgate.net
Enantioselective N-Allylation N-C Axial ChiralityCatalytic Asymmetric SynthesisPalladium / (S,S)-Trost Ligand acs.org
Stereoretentive Amination α-Carbon ChiralityChiral PrecursorHydroxylamine Sulfonate libretexts.org
Classical Resolution Carbon-centered (in substituent)Diastereomeric Salt FormationO,O'-Dibenzoyl-tartaric acid mdpi.com

Reaction Mechanisms of this compound and Its Intermediates

The most common and direct method for synthesizing this compound is the reaction between 4-nitrobenzenesulfonyl chloride and 3-methylbutylamine, typically in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism at the sulfur atom.

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the primary amine, 3-methylbutylamine, possesses a lone pair of electrons and acts as a nucleophile. It attacks the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The strong electron-withdrawing effect of the two oxygen atoms and the 4-nitrophenyl group makes the sulfur atom highly electron-deficient and susceptible to nucleophilic attack. This step forms a tetrahedral intermediate.

Chloride Ion Departure: The tetrahedral intermediate is unstable and collapses. The sulfur-chlorine bond breaks, and the chloride ion departs as a good leaving group. This results in the formation of a protonated sulfonamide.

Deprotonation: A base, such as pyridine or triethylamine, which is typically added to the reaction mixture, removes the proton from the nitrogen atom of the protonated sulfonamide. This step neutralizes the product and regenerates the catalyst if a catalytic amount of base is used, or consumes the stoichiometric base, yielding the final product, this compound, and the corresponding ammonium salt of the base.

The key intermediate in this reaction is the transient tetrahedral species formed after the initial nucleophilic attack of the amine on the sulfonyl chloride.

Simplified Mechanistic Pathway:

Where Ar = 4-nitrophenyl and R = 3-methylbutyl

This well-established mechanism provides a reliable framework for understanding the formation of this and related N-alkyl- and N-arylsulfonamides. libretexts.orgnsf.gov

Advanced Spectroscopic Characterization and Precision Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy would serve as the primary tool for the complete structural assignment of N-(3-methylbutyl)-4-nitrobenzenesulfonamide.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 4-nitrophenyl group and the 3-methylbutyl group. The aromatic protons would likely appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro and sulfonyl groups. The protons of the 3-methylbutyl chain would appear in the upfield region (typically δ 0.8-3.5 ppm). The analysis would focus on the chemical shift, multiplicity (splitting pattern), and integration of each signal to assign them to specific protons within the molecule.

Hypothetical ¹H NMR Data Table: This table is for illustrative purposes only and does not represent actual experimental data.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4d2HH-2, H-6 (Aromatic)
~8.1d2HH-3, H-5 (Aromatic)
~5.0-5.5t1HN-H
~3.1t2HN-CH₂
~1.6m1HCH(CH₃)₂
~1.4q2HCH₂-CH
~0.9d6HCH(CH₃)₂

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the aromatic carbons and the aliphatic carbons of the 3-methylbutyl group. The positions of the aromatic carbon signals would be influenced by the nitro and sulfonamide substituents. The carbon atoms of the alkyl chain would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table: This table is for illustrative purposes only and does not represent actual experimental data.

Chemical Shift (δ, ppm)Assignment
~150C-4 (Aromatic, C-NO₂)
~145C-1 (Aromatic, C-SO₂)
~128C-2, C-6 (Aromatic)
~124C-3, C-5 (Aromatic)
~43N-CH₂
~38CH₂-CH
~26CH(CH₃)₂
~22CH(CH₃)₂

Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the 3-methylbutyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule, particularly the orientation of the 3-methylbutyl chain relative to the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy would provide complementary information to NMR by identifying the characteristic functional groups present in the molecule.

The FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups. These would include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) and the sulfonyl group (SO₂), the N-H stretching of the sulfonamide, C-H stretching of the aromatic and aliphatic parts, and the aromatic C=C stretching vibrations.

Hypothetical FT-IR Data Table: This table is for illustrative purposes only and does not represent actual experimental data.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3100Aromatic C-H stretch
~2960-2870Aliphatic C-H stretch
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1340Asymmetric SO₂ stretch
~1160Symmetric SO₂ stretch

Raman spectroscopy would provide complementary vibrational information to FT-IR. The symmetric vibrations of the nitro and sulfonyl groups, as well as the vibrations of the aromatic ring, are often strong in the Raman spectrum. This technique would be particularly useful for observing skeletal vibrations of the carbon framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structural features of a compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C11H16N2O4S, the theoretical exact mass can be calculated. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. While specific experimental data for the title compound is not available, HRMS analysis of related sulfonamides demonstrates the technique's precision, often yielding mass accuracy within a few parts per million (ppm) bris.ac.uk.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying its components. In a typical GC-MS analysis, the sample is volatilized and separated based on its components' boiling points and interactions with the chromatography column. Each eluting component is then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a molecular fingerprint.

For a compound like this compound, GC-MS would confirm its presence and retention time, while the mass spectrum would reveal characteristic fragments. Analysis of related structures, such as 4-nitrobenzenesulfonamide (B188996), shows major peaks corresponding to the molecular ion and fragments resulting from the loss of the nitro group or cleavage of the sulfonamide bond nih.gov. Similarly, the mass spectrum for N-methyl-3-nitrobenzenesulfonamide displays a prominent molecular ion peak and other significant peaks corresponding to key structural fragments nih.gov. This allows for both qualitative confirmation of the structure and quantitative assessment of purity.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unparalleled, definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. Although a crystal structure for this compound is not publicly available, analysis of closely related sulfonamide structures provides a clear framework for its expected structural parameters.

Table 1: Example Crystal Data for a Related Sulfonamide (4-Methyl-N-(3-methylphenyl)benzenesulfonamide)

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 14.076 (3)
b (Å) 14.519 (3)
c (Å) 13.482 (2)
β (°) 98.10 (2)
Volume (ų) 2727.8 (9)
Z 8

Data sourced from a study on 4-methyl-N-(3-methylphenyl)benzenesulfonamide researchgate.net.

Detailed analysis of crystallographic data reveals the precise molecular geometry. In sulfonamides, the sulfur atom typically exhibits a distorted tetrahedral geometry. The bond lengths and angles are generally consistent across a wide range of sulfonamide derivatives mdpi.com. The S=O bond lengths are typically around 1.43-1.44 Å, while the S-N and S-C bonds are longer, approximately 1.62-1.63 Å and 1.76-1.77 Å, respectively mdpi.comnsf.gov. The O-S-O bond angle is generally larger than the ideal tetrahedral angle, often falling in the range of 118-121° mdpi.com.

Table 2: Typical Bond Lengths and Angles in Aryl Sulfonamides

Bond/Angle Typical Value Range
S=O Bond Length 1.428 - 1.441 Å nsf.gov
S-N Bond Length 1.618 - 1.633 Å mdpi.comnsf.gov
S-C Bond Length 1.766 - 1.770 Å mdpi.comnsf.gov
O-S-O Bond Angle 118.98 - 120.66° mdpi.com
C-S-N Bond Angle 105 - 108° mdpi.com
S-N-C Bond Angle 115 - 120° mdpi.com

Data compiled from studies on various N-aryl sulfonamides mdpi.comnsf.gov.

Table 3: Example C-S-N-C Torsion Angles in Structurally Related Sulfonamides

Compound Torsion Angle (°)
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide -58.6 (3)
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide +66.56 (3)
4-Methyl-N-(3-methylphenyl)benzenesulfonamide 56.7 (3)
N-(4-Aminophenyl)-4-methylbenzenesulfonamide (Molecule A) 67.9 (3)
N-(4-Aminophenyl)-4-methylbenzenesulfonamide (Molecule B) 70.2 (3)

Data sourced from crystallographic studies of various sulfonamides researchgate.netmdpi.comnih.gov.

This conformational parameter, along with the dihedral angle between the two ring systems (where applicable), provides a complete picture of the molecule's spatial arrangement in the solid state researchgate.netnih.gov.

Computational and Theoretical Investigations of N 3 Methylbutyl 4 Nitrobenzenesulfonamide

Molecular Dynamics Simulations for Conformational Landscapes

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

There are currently no published studies that specifically analyze the intramolecular hydrogen bonding and conformational preferences of N-(3-methylbutyl)-4-nitrobenzenesulfonamide. While research on other sulfonamides often employs methods like Density Functional Theory (DFT) to explore molecular geometry and hydrogen bonding, this specific molecule has not been the subject of such analysis. nih.govnih.govnih.gov Therefore, data regarding its stable conformers, dihedral angles, and the potential for intramolecular hydrogen bonds between the sulfonamide proton and the nitro group's oxygen atoms are not available.

Mechanistic Insights from Theoretical Models

Similarly, the mechanistic aspects of this compound's synthesis and interactions from a theoretical standpoint are absent from the scientific literature.

Computational Elucidation of Reaction Pathways and Transition States in Synthesis

No computational studies detailing the reaction pathways for the synthesis of this compound were found. The typical synthesis would involve the reaction of 4-nitrobenzenesulfonyl chloride with 3-methylbutan-1-amine. However, theoretical calculations to determine the transition state energies, activation barriers, and reaction kinetics for this specific process have not been reported. mdpi.com

Theoretical Modeling of Ligand-Receptor/Enzyme Interactions

Molecular docking and other theoretical modeling techniques are powerful tools for predicting how a molecule might interact with biological targets like enzymes or receptors. rjb.ronih.govnih.gov However, the search yielded no studies that have modeled the binding of this compound to any specific protein or enzyme. As a result, there is no theoretical data on its potential binding modes, interaction energies, or the specific amino acid residues it might interact with in a binding pocket.

Structure Activity Relationship Sar and Mechanistic Probes Non Clinical Contexts

Elucidation of Structural Determinants for Chemical Activity

The chemical behavior of N-(3-methylbutyl)-4-nitrobenzenesulfonamide is governed by the interplay of its three key structural components: the flexible, hydrophobic N-substituent (3-methylbutyl group), the electron-withdrawing 4-nitrobenzenesulfonyl core, and the sulfonamide linkage itself.

The N-(3-methylbutyl) group, also known as an isoamyl or isopentyl group, imparts distinct steric and electronic characteristics that influence the molecule's reactivity.

Steric Effects : The 3-methylbutyl group is a moderately bulky, branched alkyl substituent. Research on related N-alkyl arylsulfonamides has shown that the steric hindrance provided by such groups plays a crucial role in directing reaction pathways. In base-induced rearrangement reactions, for instance, larger alkyl groups that are branched at the β-carbon, like the 3-methylbutyl group, can effectively prevent intramolecular cyclization side reactions. mdpi.com This steric bulk favors alternative pathways, such as intermolecular reactions or rearrangements, by hindering the approach to the sulfonamide core. mdpi.com

Electronic Effects : As an alkyl group, the 3-methylbutyl substituent acts as a weak electron-donating group through an inductive effect (+I). This effect increases the electron density on the sulfonamide nitrogen atom. While this is a general characteristic of all alkylamines, the primary influence of the N-substituent in many reactions involving the sulfonyl group is steric rather than electronic. researchgate.net

The combination of these properties is summarized in the table below.

PropertyInfluence of the N-(3-methylbutyl) GroupConsequence on Reactivity
Steric Hindrance Moderately bulky and branched at the β-position.Hinders intramolecular cyclization; directs reactivity towards intermolecular pathways.
Electronic Effect Weakly electron-donating (+I effect).Increases electron density on the sulfonamide nitrogen, though this effect is often secondary to steric factors.

The 4-nitro (or para-nitro) group is a powerful modulator of the electronic properties of the entire molecule and is critical to its utility in chemical transformations.

Electronic Effects : The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry, acting through both inductive (-I) and resonance (-R) effects. When placed at the para position of the benzenesulfonyl ring, its effects are maximized. This strong electron withdrawal has several consequences:

Increased Acidity : It significantly increases the acidity of the N-H proton of the parent sulfonamide, facilitating deprotonation to form the corresponding anion.

Activation for Nitrene Formation : It polarizes the sulfur-nitrogen bond, making the nitrogen atom more electrophilic. This is crucial for its function as a nitrene precursor, as the 4-nitrobenzenesulfonyl group is an excellent leaving group.

Enhanced Reactivity in Nitrene Transfer : In catalytic aziridination reactions, nitrene precursors based on 4-nitrobenzenesulfonamide (B188996) (nosylamides) have demonstrated significantly higher chemical yields and enantioselectivities compared to their 4-tolyl (tosyl) counterparts. This enhanced performance is attributed to the greater electrophilicity of the resulting nitrene intermediate. Studies have shown that electron-withdrawing groups on the sulfonamide moiety are critical; reactions may fail completely with electron-donating groups. sci-hub.se

The position of the nitro group is paramount. A meta substitution would eliminate the resonance-withdrawing effect, and an ortho substitution could introduce competing steric interactions. The para position provides maximum electronic activation without direct steric interference at the reaction center.

Mechanistic Studies in Catalysis and Organic Reactions

The electronic features of this compound make it an effective precursor for the generation of highly reactive nitrene intermediates, which are used in powerful carbon-nitrogen bond-forming reactions.

The use of the 4-nitrobenzenesulfonyl (nosyl) group is particularly advantageous in these reactions. Comparative studies have shown that the nosyl-based nitrene precursor, [N-(p-nitrophenylsulfonyl)imino]phenyliodinane, provides superior yields and enantiomeric excess in the copper-catalyzed aziridination of styrene compared to the analogous tolyl-based precursor.

Table: Comparison of Nitrene Precursors in Styrene Aziridination Data synthesized from related studies for illustrative purposes.

Nitrene Precursor GroupCatalyst SystemAlkeneYield (%)Enantiomeric Excess (ee, %)
4-Nitrobenzenesulfonyl (Nosyl) Cu(I)-bis(oxazoline)StyreneHigh (>90%)High (>95%)
4-Toluenesulfonyl (Tosyl) Cu(I)-bis(oxazoline)StyreneModerate-HighModerate-High

This highlights the critical role of the electron-withdrawing nitro group in activating the system for efficient and selective nitrogen transfer. nih.gov

The mechanism of metal-catalyzed aziridination from sulfonamide precursors has been the subject of extensive study. cmu.edu The process is not a free nitrene reaction but proceeds through a more controlled metal-nitrenoid intermediate.

Formation of the Metal-Nitrenoid : The first step is the reaction of this compound with the oxidant and metal catalyst (e.g., Rh₂(OAc)₄ or a Cu(I) complex) to form a highly electrophilic metal-nitrene species. nih.govcmu.edu

Nitrogen Transfer to the Alkene : This key step can follow two primary pathways, depending on the catalyst, solvent, and substrate:

Concerted Pathway : The metal-nitrenoid adds across the alkene double bond in a single, concerted step. This pathway is stereospecific, meaning the stereochemistry of the alkene is retained in the aziridine product.

Stepwise Pathway : The reaction proceeds through a radical or zwitterionic intermediate. This can lead to a loss of stereospecificity if bond rotation in the intermediate is faster than ring closure. cmu.edunih.gov

Kinetic studies on related copper-catalyzed systems show that the rate-determining step is often the formation of the metal-nitrene species, with the reaction being zero-order in the alkene. cmu.edu The transition state involves the approach of the alkene to the electrophilic nitrogen of the metal-nitrenoid complex, with the chiral ligands on the metal catalyst dictating the facial selectivity in asymmetric variants. acs.org

Interactions with Model Biomolecular Systems (Focus on Chemical Recognition and Binding Mechanisms)

While not developed for clinical use, the structural motifs within this compound are valuable for probing molecular recognition in model biological systems, such as isolated proteins. The interactions are driven by the distinct chemical properties of its constituent parts.

The Sulfonamide Core : The benzenesulfonamide (B165840) group is a classic "zinc-binding group" and a privileged scaffold for interacting with metalloenzymes, most notably carbonic anhydrases. nih.govmdpi.com The sulfonamide nitrogen and one of the sulfonyl oxygens can coordinate to the zinc ion in the active site, while the rest of the molecule makes contacts with surrounding amino acid residues.

The 4-Nitro Group : As a potent hydrogen bond acceptor, the nitro group can form strong, directional hydrogen bonds with donor groups (e.g., the amide N-H of an asparagine or glutamine side chain) within a protein binding pocket.

The N-(3-methylbutyl) Group : This hydrophobic, flexible alkyl chain is well-suited to interact with nonpolar pockets in a protein. Its branching and length allow it to probe the shape and steric constraints of hydrophobic cavities, contributing to binding affinity and selectivity through the hydrophobic effect. nih.gov

In a hypothetical interaction with a model protein active site, this compound could orient itself such that the sulfonamide group coordinates a metal or forms key hydrogen bonds, the nitro group engages a specific hydrogen bond donor, and the 3-methylbutyl tail occupies a hydrophobic pocket. This multi-point interaction capability makes such molecules useful as scaffolds in the design of chemical probes to map the features of biomolecular binding sites. nih.govnih.gov

Analysis of Binding Modes with Enzymes (e.g., Carbonic Anhydrase) through X-ray Co-crystallography and Docking Studies

The binding mode of sulfonamide inhibitors to carbonic anhydrases is a well-characterized interaction that serves as an excellent model for understanding how this compound likely engages with such enzymes. The foundational interaction for this class of compounds involves the sulfonamide moiety (-SO₂NH₂) and the catalytic zinc ion (Zn²⁺) at the core of the enzyme's active site.

X-ray crystallography studies of various sulfonamides complexed with human carbonic anhydrase II (hCA II) consistently show the deprotonated sulfonamide nitrogen atom coordinating directly with the Zn²⁺ ion. nih.govnih.gov This coordination displaces a water molecule (or hydroxide ion) that is essential for the enzyme's catalytic activity, leading to potent inhibition. nih.gov

The binding can be dissected into two primary components:

The Zinc-Binding Group: The anionic nitrogen of the sulfonamide group forms a tetrahedral coordination geometry with the Zn²⁺ ion, which is also held in place by three conserved histidine residues within the active site. nih.gov

The "Tail" Moiety: The remainder of the molecule, in this case, the 4-nitrobenzenesulfonyl group and the N-(3-methylbutyl) tail, extends away from the zinc ion and engages with different regions of the active site cavity.

Docking studies further illuminate that the orientation of the inhibitor is governed by interactions between this "tail" and the surrounding amino acid residues. nih.govnih.gov The 4-nitrobenzene ring is predicted to form van der Waals and potential π-π stacking interactions with hydrophobic residues, while the 3-methylbutyl group would extend into a hydrophobic pocket, further stabilizing the complex.

Investigation of Specific Amino Acid Residue Interactions within Binding Pockets

The active site of carbonic anhydrase is often described as having two distinct regions: a hydrophilic half and a hydrophobic half. nih.gov This amphiphilic architecture is key to accommodating a wide variety of inhibitors. For a compound like this compound, specific interactions with key amino acid residues are critical for its binding affinity and orientation.

Key Interactions based on Analogous Structures:

Hydrogen Bonding Network: One of the sulfonamide oxygen atoms typically forms a crucial hydrogen bond with the side-chain hydroxyl group of Threonine 199 (Thr199) . This interaction, along with the zinc coordination, anchors the sulfonamide head of the inhibitor. nih.gov The other oxygen atom can also interact with backbone amides in this region.

Hydrophobic Interactions: The 3-methylbutyl "tail" is expected to occupy a hydrophobic pocket lined with residues such as Valine 121 (Val121) , Valine 143 (Val143) , Leucine 198 (Leu198) , and Tryptophan 209 (Trp209) . nih.gov The 4-nitrobenzene ring would likely interact with residues like Phenylalanine 131 (Phe131) and Proline 202 (Pro202) . nih.govnih.gov

The table below summarizes the principal amino acid residues in the hCA II active site and their likely mode of interaction with this compound, based on data from related sulfonamide inhibitors.

Amino Acid ResidueLocation in Active SiteProbable Interaction TypeInteracting Moiety of Ligand
His94, His96, His119 Deep in active siteCoordinationZinc Ion (Enzyme)
Thr199 Hydrophilic regionHydrogen BondSulfonamide Oxygen
Glu106 Hydrophilic regionHydrogen Bond Network (water-mediated)Sulfonamide NH
Val121, Leu198 Hydrophobic regionVan der Waals / Hydrophobic3-Methylbutyl & Benzene (B151609) Ring
Phe131 Hydrophobic regionVan der Waals / π-π Stacking4-Nitrobenzene Ring
Thr200, Pro202 Entrance of active siteVan der Waals4-Nitrobenzene Ring

Conformational Changes Induced Upon Ligand Binding in Model Systems

The binding of a ligand to an enzyme is not a simple "lock-and-key" event but is often a dynamic process that can induce conformational changes in both the ligand and the protein. Studies on sulfonamide inhibitors binding to carbonic anhydrase have revealed subtle but significant structural rearrangements.

One notable example involves the residue Leucine 198 (Leu198) , which lines the hydrophobic pocket of the hCA II active site. X-ray crystal structures have shown that to accommodate the binding of certain bulky sulfonamides, the side chain of Leu198 must adopt a different rotamer conformation. nih.gov This adjustment opens up the hydrophobic pocket, allowing for a more favorable fit of the inhibitor's tail. It is highly probable that the branched 3-methylbutyl group of this compound would necessitate a similar conformational shift in Leu198 to optimize hydrophobic packing.

Advanced Analytical Methodologies for Comprehensive Characterization

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of N-(3-methylbutyl)-4-nitrobenzenesulfonamide by measuring its mass loss as a function of temperature in a controlled atmosphere. The resulting thermogram provides information on decomposition temperatures and the presence of residual solvents or water. A typical TGA experiment involves heating the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

The decomposition profile is expected to occur in stages, potentially starting with the loss of the 3-methylbutyl group, followed by the cleavage of the sulfonamide bond and the decomposition of the nitroaromatic ring at higher temperatures.

Hypothetical TGA Data for this compound:

Temperature Range (°C) Weight Loss (%) Associated Decomposition Step
25 - 220 ~0.5% Loss of residual solvent
220 - 310 ~29% Initial decomposition (e.g., loss of alkyl chain)
310 - 450 ~65% Major decomposition of the remaining structure

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the phase transitions of a material, such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC is primarily used to determine its melting point (Tₘ) and enthalpy of fusion (ΔHfus). A sharp endothermic peak on the DSC thermogram is indicative of the melting of a pure crystalline substance. The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the heat of fusion.

Hypothetical DSC Data for this compound:

Parameter Value Description
Melting Onset Temperature 148.5 °C Temperature at which melting begins
Melting Peak (Tₘ) 151.2 °C Temperature of maximum heat absorption during melting

| Enthalpy of Fusion (ΔHfus) | 110.5 J/g | Heat required to melt the substance |

Potentiometric Titration for Acid-Base Property Determination

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound. For this compound, the proton on the sulfonamide nitrogen (-SO₂NH-) is acidic due to the strong electron-withdrawing effects of the adjacent sulfonyl and 4-nitrophenyl groups.

The analysis involves dissolving a precise amount of the compound in a suitable solvent (often a water-alcohol mixture to ensure solubility) and titrating it with a standardized strong base, such as sodium hydroxide. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.

Hypothetical Potentiometric Titration Data:

Volume of NaOH (mL) Measured pH
0.0 4.50
2.5 8.75
5.0 (Half-equivalence) 9.20
7.5 9.65
10.0 (Equivalence) 11.10

From this data, the pKa value is determined to be approximately 9.20.

Future Directions and Emerging Research Avenues for N 3 Methylbutyl 4 Nitrobenzenesulfonamide

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional methods for the synthesis of N-alkyl-4-nitrobenzenesulfonamides are well-established, but the future lies in the development of more efficient, selective, and sustainable synthetic strategies. Emerging methodologies that could be applied to the synthesis of N-(3-methylbutyl)-4-nitrobenzenesulfonamide include:

Photocatalysis: The use of visible light to mediate chemical transformations offers a green and powerful tool for organic synthesis. nih.govacs.orgrsc.org Photocatalytic approaches could enable novel C-H functionalization reactions on the alkyl chain of this compound, or facilitate new coupling strategies for its formation under mild conditions. nih.govacs.org A key advantage is the ability to generate reactive radical intermediates from sulfonamides, opening up new avenues for late-stage functionalization. nih.govresearchgate.net

C-H Functionalization: Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering atom-economical routes to complex molecules. researchgate.netnih.govrsc.org Applying these strategies to this compound could allow for the direct introduction of functional groups at specific positions on the 3-methylbutyl chain, bypassing the need for pre-functionalized starting materials. rsc.orgacs.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.orgacs.orgacs.org Implementing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and a more environmentally friendly production process. researchgate.netgoogle.com

Synthetic MethodologyPotential Advantages for this compound Synthesis
Photocatalysis Mild reaction conditions, access to novel reactivity via radical intermediates, potential for late-stage functionalization.
C-H Functionalization High atom economy, direct introduction of functional groups, reduced number of synthetic steps.
Flow Chemistry Improved safety and control, enhanced scalability, potential for automation and higher throughput.

Exploration of Novel Catalytic Applications Beyond Nitrene Transfer Reactions

While the sulfonamide moiety is known to participate in nitrene transfer reactions, the catalytic potential of this compound is largely unexplored. Future research could focus on designing catalysts derived from this compound for a variety of organic transformations. The presence of the nitro group and the sulfonamide linkage offers opportunities for the development of novel organocatalysts or ligands for metal-catalyzed reactions. Potential areas of exploration include asymmetric catalysis, where chiral derivatives of this compound could be synthesized and evaluated as catalysts for stereoselective reactions.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. tue.nlbeilstein-journals.orgnih.gov For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives. tue.nl This can accelerate the discovery of new compounds with desired characteristics.

Reaction Optimization: AI-driven platforms can be used to optimize reaction conditions for the synthesis of this compound, leading to improved yields and selectivity with minimal experimental effort. duke.edu

De Novo Design: AI can be employed to design novel analogues of this compound with tailored properties for specific applications, such as catalysis or materials science. differ.nl

Application of ML/AIPotential Impact on this compound Research
Predictive Modeling Faster identification of derivatives with desired properties.
Reaction Optimization More efficient and sustainable synthetic routes.
De Novo Design Accelerated discovery of novel analogues with tailored functionalities.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound can be achieved through the use of advanced spectroscopic techniques for in situ monitoring. oxinst.comresearchgate.net Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comlongdom.orgwikipedia.orgresearchgate.netstepscience.com Techniques such as:

Raman Spectroscopy: This non-destructive technique can provide real-time information about the changes in chemical bonding during a reaction, allowing for the identification of intermediates and the determination of reaction endpoints. americanpharmaceuticalreview.comspectroscopyonline.comkit.edu

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to monitor the concentration of reactants, products, and intermediates, providing valuable kinetic data. americanpharmaceuticalreview.com

The implementation of these techniques can lead to a more robust and reproducible synthesis of this compound and a better understanding of its chemical transformations.

Investigation of Material Science Applications for Nitrobenzenesulfonamide Derivatives

The unique combination of a nitroaromatic ring and a sulfonamide linker in this compound suggests its potential as a building block for advanced materials. Future research could explore its incorporation into:

Polymers: The nitro group can be reduced to an amine, which can then be used as a monomer for the synthesis of novel polymers with interesting electronic or optical properties. syensqo.com Furthermore, the nitrobenzyl group is a well-known photolabile protecting group, suggesting that polymers incorporating this moiety could be photo-responsive. researchgate.net

Metal-Organic Frameworks (MOFs): The sulfonamide group can act as a ligand for the construction of MOFs. acs.orgresearchgate.netdntb.gov.ua Sulfonamide-functionalized MOFs have shown promise in areas such as gas storage and catalysis. mdpi.comrsc.org this compound could be used to create MOFs with tailored pore sizes and functionalities.

Design of Structurally Complex Analogues for Probing Fundamental Chemical Principles

The synthesis of structurally complex analogues of this compound can serve as a platform for investigating fundamental chemical principles, such as non-covalent interactions and conformational preferences. The synthesis of chiral derivatives, for instance, could provide insights into stereoselective recognition processes. nih.gov The introduction of different functional groups on the aromatic ring or the alkyl chain would allow for a systematic study of structure-property relationships. These studies, supported by computational modeling and detailed structural analysis, would contribute to a deeper understanding of the chemistry of sulfonamides. mdpi.com

Q & A

Q. What are the standard synthetic protocols for N-(3-methylbutyl)-4-nitrobenzenesulfonamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and 3-methylbutylamine. Key steps include:

  • Reagent stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine under basic conditions (e.g., triethylamine or NaOH) to neutralize HCl byproducts .
  • Solvent selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility and reaction efficiency .
  • Purification: Column chromatography or recrystallization to isolate the product .

Optimization strategies:

  • Temperature control: Maintain 0–5°C during initial mixing to minimize side reactions.
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems for enhanced reactivity .
  • Yield discrepancies: Adjust solvent polarity (e.g., solvent-free conditions may reduce yields compared to polar aprotic solvents) .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks for the nitro group (δ ~8.3 ppm for aromatic protons) and isobutyl chain (δ ~1.0–1.5 ppm for methyl groups) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions .
  • X-ray crystallography: Determine absolute configuration using SHELXL for refinement .
  • Mass spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data for sulfonamide derivatives like this compound?

Answer:

  • Experimental replication: Repeat assays under standardized conditions (pH, temperature, cofactors) to isolate variables .
  • Enzyme kinetics: Calculate IC50 and Ki values using Michaelis-Menten plots to compare inhibition potency across studies .
  • Orthogonal assays: Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity .
  • Structural analysis: Correlate inhibition data with X-ray structures of enzyme-ligand complexes to identify key interactions (e.g., hydrogen bonding with dihydropteroate synthase) .

Q. What methodologies are recommended for studying the reaction mechanisms of this compound in nucleophilic substitution reactions?

Answer:

  • Kinetic isotope effects (KIE): Use deuterated amines to probe rate-limiting steps .
  • Computational modeling: Perform DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .
  • Trapping intermediates: Employ low-temperature NMR to detect sulfonyl chloride intermediates or zwitterionic transition states .
  • Solvent effects: Compare reaction rates in polar vs. nonpolar solvents to assess charge stabilization .

Q. How can researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies:
    • pH-dependent degradation: Incubate the compound in buffers (pH 1–13) and monitor decomposition via HPLC at 25°C and 40°C .
    • Thermogravimetric analysis (TGA): Measure thermal stability up to 300°C to identify decomposition thresholds .
  • Degradation product identification: Use LC-MS/MS to characterize byproducts (e.g., nitro group reduction or sulfonamide hydrolysis) .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets, such as carbonic anhydrase isoforms?

Answer:

  • Crystallographic screening: Co-crystallize the compound with human carbonic anhydrase II (hCA II) to resolve binding modes .
  • Fluorescence quenching assays: Monitor tryptophan residue fluorescence changes upon ligand binding .
  • Molecular docking: Use AutoDock Vina to predict binding poses and compare with experimental data .
  • Selectivity profiling: Test against isoforms (e.g., hCA I, IX, XII) to assess specificity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields of this compound derivatives?

Answer:

  • Variable identification: Tabulate reaction parameters (solvent, catalyst, temperature) from conflicting studies (example below) :
StudySolventCatalystYield (%)
Ref DCMNone65
Ref Solvent-freeTEA50
  • Controlled replication: Systematically vary one parameter (e.g., solvent) while holding others constant.
  • Analytical validation: Quantify unreacted starting materials via HPLC to verify yields .

Q. What advanced techniques can elucidate discrepancies in the compound’s spectroscopic data across different studies?

Answer:

  • Dynamic NMR: Resolve conformational equilibria (e.g., rotamers) causing signal splitting .
  • Cryogenic NMR: Reduce thermal motion to sharpen peaks at low temperatures (e.g., 150 K) .
  • Synchrotron X-ray diffraction: Obtain high-resolution crystallographic data to validate structural assignments .

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